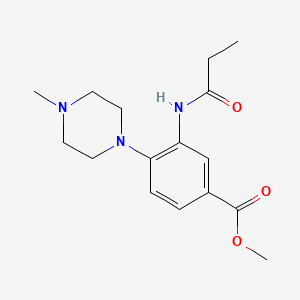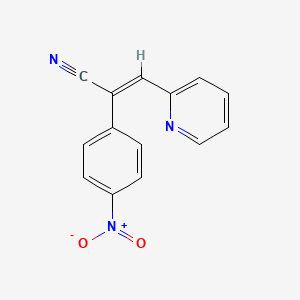
2-(cyclopropylamino)-7-(4-methoxyphenyl)-7,8-dihydro-5(6H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cyclopropylamino)-7-(4-methoxyphenyl)-7,8-dihydro-5(6H)-quinazolinone is a compound that has garnered much attention in the scientific community due to its potential applications in various fields. This compound is a quinazolinone derivative that has been shown to possess a range of biological activities, making it a promising candidate for use in drug discovery and other research areas.
Mecanismo De Acción
The mechanism of action of 2-(cyclopropylamino)-7-(4-methoxyphenyl)-7,8-dihydro-5(6H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of various kinases involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific biological system being studied. For example, this compound has been shown to reduce inflammation in animal models of arthritis and colitis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to possess anti-microbial properties, making it a potential candidate for use in the treatment of infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(cyclopropylamino)-7-(4-methoxyphenyl)-7,8-dihydro-5(6H)-quinazolinone in lab experiments include its diverse range of biological activities, making it a potential candidate for use in a wide variety of research areas. However, there are also some limitations to its use, including its relatively low solubility in water and the need for specialized synthetic techniques to produce the compound.
Direcciones Futuras
There are many potential future directions for research involving 2-(cyclopropylamino)-7-(4-methoxyphenyl)-7,8-dihydro-5(6H)-quinazolinone. One area of interest is the development of new drugs based on this compound for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research. Finally, the development of new synthetic methods for producing this compound could lead to more efficient and cost-effective production, making it more accessible for use in research and drug development.
Métodos De Síntesis
The synthesis of 2-(cyclopropylamino)-7-(4-methoxyphenyl)-7,8-dihydro-5(6H)-quinazolinone is typically achieved via a multi-step process involving the reaction of various starting materials. One commonly used method involves the reaction of 4-methoxyphenylacetic acid with cyclopropylamine to form the corresponding amide. This amide is then reacted with 2-chloro-4,5-dimethoxybenzoic acid to form the desired quinazolinone derivative.
Aplicaciones Científicas De Investigación
The potential applications of 2-(cyclopropylamino)-7-(4-methoxyphenyl)-7,8-dihydro-5(6H)-quinazolinone in scientific research are numerous. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. As such, it is a promising candidate for use in drug discovery and other research areas.
Propiedades
IUPAC Name |
2-(cyclopropylamino)-7-(4-methoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-23-14-6-2-11(3-7-14)12-8-16-15(17(22)9-12)10-19-18(21-16)20-13-4-5-13/h2-3,6-7,10,12-13H,4-5,8-9H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIGYLJXHAFJSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 6-methyl-2-{[3-(2-thienyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5357964.png)
![methyl 2-(1-{4-[(trifluoroacetyl)amino]phenyl}ethylidene)hydrazinecarboxylate](/img/structure/B5357971.png)


![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B5357986.png)
![N-{2-[(3-methylpyridin-4-yl)amino]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B5357990.png)
![3,4-diethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5358006.png)
![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}isonicotinamide](/img/structure/B5358012.png)
![N-1-oxaspiro[4.5]dec-3-yl-2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5358013.png)
![N-{1-(4-morpholinylcarbonyl)-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5358034.png)
![4-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate](/img/structure/B5358040.png)

